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Compound of Interest

Compound Name:
3-Cyano-2-methylphenylboronic

acid

Cat. No.: B1371275 Get Quote

Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic characterization of 3-
Cyano-2-methylphenylboronic acid, a critical reagent and building block in medicinal

chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move

beyond mere data presentation and offer a field-proven perspective on how to acquire,

interpret, and integrate spectroscopic data to unequivocally confirm the structure and purity of

this compound. The methodologies described herein are designed to be self-validating,

ensuring the highest degree of scientific integrity for drug development and research

professionals.

Molecular Identity and Structural Framework
3-Cyano-2-methylphenylboronic acid is an ortho-substituted toluyl derivative featuring both a

nitrile and a boronic acid moiety. These functional groups impart unique reactivity and

spectroscopic characteristics, making it a versatile synthon. Understanding its core structure is

the foundational step for all subsequent spectroscopic analysis.

Key Compound Data:
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Property Value Source

CAS Number 313546-19-9 [1][2][3]

Molecular Formula C₈H₈BNO₂ [2][4]

| Molecular Weight | 160.97 g/mol |[2] |

Below is a diagram of the molecular structure, which serves as our reference for interpreting

the spectral data.

Caption: Molecular Structure of 3-Cyano-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For 3-Cyano-2-
methylphenylboronic acid, both ¹H and ¹³C NMR provide a detailed map of the carbon-

hydrogen framework.

¹H NMR Analysis: Mapping the Protons
Expertise & Experience: The choice of solvent is critical for analyzing boronic acids. Deuterated

dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) for its ability to solubilize

the polar compound and to observe the exchangeable B(OH)₂ protons, which often appear as

a broad singlet.

Experimental Protocol (¹H NMR):

Sample Preparation: Accurately weigh 5-10 mg of 3-Cyano-2-methylphenylboronic acid
and dissolve it in ~0.7 mL of DMSO-d₆. The inclusion of a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion, which is advantageous for resolving the coupled aromatic

protons.

Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
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sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and

perform phase and baseline corrections. Integrate the signals to determine the relative

proton ratios.

Data Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the

methyl, aromatic, and boronic acid protons.
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Proton
Environment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

-CH₃ ~2.5 Singlet (s) 3H

The methyl

group is adjacent

to an aromatic

ring, resulting in

a characteristic

downfield shift.

Aromatic -CH 7.5 - 8.0 Multiplet (m) 3H

The three

aromatic protons

will show

complex splitting

patterns

(doublets,

triplets) due to

coupling with

each other. Their

exact shifts are

influenced by the

electron-

withdrawing

cyano group and

the boronic acid.
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-B(OH)₂
8.0 - 8.5

(variable)

Broad Singlet (br

s)
2H

These acidic

protons are

exchangeable

and their signal

is often broad.

The chemical

shift can vary

with

concentration

and water

content in the

solvent.

¹³C NMR Analysis: The Carbon Skeleton
Trustworthiness: A standard ¹³C NMR experiment provides a count of unique carbon

environments. To validate assignments, especially for quaternary carbons which can have

weak signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is

recommended. This helps differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol (¹³C NMR):

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-30 mg) may be beneficial to reduce acquisition time.

Instrumentation: Use the same spectrometer (e.g., 400 MHz, corresponding to a ¹³C

frequency of ~100 MHz).

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as

a single line. A longer acquisition time and a larger number of scans are required compared

to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation: The molecule has 8 unique carbon atoms, and the spectrum should reflect

this.
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Carbon Environment
Predicted Chemical Shift
(δ, ppm)

Rationale

-CH₃ 20 - 25

Typical range for a methyl

group attached to an aromatic

ring.

-C≡N 115 - 120

The nitrile carbon is a

quaternary carbon with a

characteristic shift in this

region.[5]

Aromatic C-H 125 - 140

Aromatic carbons appear in

this range, with specific shifts

influenced by substituents.[6]

Aromatic C-B 130 - 140 (often weak)

The carbon directly attached to

the boron atom. The signal can

be broad or weak due to

quadrupolar relaxation of the

boron nucleus.

Aromatic C-CN ~110

The electron-withdrawing

nature of the nitrile group

shields this carbon.

Aromatic C-CH₃ ~145
The carbon bearing the methyl

group is deshielded.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the

presence of key functional groups. For this molecule, the sharp, intense nitrile (C≡N) stretch

and the broad hydroxyl (O-H) stretch from the boronic acid are unmistakable signatures.

Experimental Protocol (FT-IR):

Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, efficient

choice that requires minimal sample preparation. Alternatively, the traditional KBr pellet
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method can be used.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Ensure good contact by applying pressure with the built-in clamp.

Acquisition: Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-add

multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the

clean ATR crystal must be collected first.

Data Analysis: Identify characteristic absorption bands and correlate them to the functional

groups in the molecule.

Spectral Interpretation: The IR spectrum provides a functional group "fingerprint."
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Functional Group
Characteristic
Absorption (cm⁻¹)

Appearance Rationale

O-H Stretch (Boronic

Acid)
3200 - 3500 Broad, strong

Characteristic of

hydrogen-bonded O-H

groups in the solid

state.

Aromatic C-H Stretch 3000 - 3100 Sharp, medium

Absorption just above

3000 cm⁻¹ is a

hallmark of sp² C-H

bonds.[7]

Aliphatic C-H Stretch 2850 - 3000 Sharp, medium

Absorption from the

methyl group's sp³ C-

H bonds.[7]

C≡N Stretch (Nitrile) 2220 - 2240 Sharp, strong

This is a highly

diagnostic peak. Its

position indicates

conjugation with the

aromatic ring.[8]

Aromatic C=C Stretch 1600 - 1450 Multiple sharp bands

These absorptions

correspond to the

vibrations of the

phenyl ring.

B-O Stretch (Boronic

Acid)
1310 - 1380 Strong

A characteristic

vibration for the

boron-oxygen bond.

Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for

confirming molecular formula. By providing a mass measurement with high accuracy (typically

<5 ppm error), it offers an unambiguous validation of the elemental composition.

Experimental Protocol (LC-MS/HRMS):
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like

boronic acids. It can be run in both positive and negative ion modes to maximize the

chances of observing a clear molecular ion.

Instrumentation: Inject the sample into a Liquid Chromatography (LC) system coupled to a

high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC step helps purify the

sample before it enters the mass analyzer.

Data Analysis: Identify the molecular ion peak and compare its measured exact mass to the

theoretical exact mass calculated for C₈H₈BNO₂.

Data Interpretation: The primary goal is to find the molecular ion. Fragmentation patterns can

provide further structural confirmation.

Ion Adduct Theoretical m/z Observed m/z Rationale

[M+H]⁺ 162.0721
Expected within 5

ppm

Protonated molecule,

commonly observed in

positive ESI mode.[4]

[M-H]⁻ 160.0575
Expected within 5

ppm

Deprotonated

molecule, observed in

negative ESI mode.[4]

[M+Na]⁺ 184.0540
Expected within 5

ppm

Sodium adduct,

common when sodium

salts are present.[4]

[M+H-H₂O]⁺ 144.0621
Expected within 5

ppm

A common fragment

resulting from the loss

of a water molecule

from the boronic acid

moiety.[4]
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A plausible fragmentation pathway initiated by the loss of water is shown below. This is a key

diagnostic fragmentation for phenylboronic acids.

[M+H]⁺
m/z = 162.07

[M+H-H₂O]⁺
m/z = 144.06

- H₂O

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 3-Cyano-2-methylphenylboronic acid.

Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in the integration of data from multiple orthogonal techniques. This workflow ensures a

comprehensive and irrefutable structural confirmation.

Data Acquisition Data Interpretation

Confirmation

NMR
(¹H, ¹³C)

C-H Framework
Connectivity

FT-IR Functional Groups
(-CN, -OH, B-O)

HRMS Molecular Formula
(C₈H₈BNO₂)

Structure & Purity
Confirmed

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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